molecular formula C3H6O2 B037111 3-Hydroxypropanal CAS No. 2134-29-4

3-Hydroxypropanal

Cat. No.: B037111
CAS No.: 2134-29-4
M. Wt: 74.08 g/mol
InChI Key: AKXKFZDCRYJKTF-UHFFFAOYSA-N
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Description

Reuterin, also known as 3-hydroxypropionaldehyde, is an organic compound with the formula HOCH₂CH₂CHO. It is a bifunctional molecule containing both hydroxy and aldehyde functional groups. The name “reuterin” is derived from the bacterium Lactobacillus reuteri, which produces the compound biosynthetically from glycerol as a broad-spectrum antimicrobial agent .

Biochemical Analysis

Biochemical Properties

3-Hydroxypropanal plays a significant role in biochemical reactions. It interacts with enzymes such as coenzyme B12-dependent glycerol dehydratase and diol dehydratase, which catalyze the dehydration of 1,2-diols to the corresponding aldehyde . In the case of this compound, glycerol is converted into this compound .

Cellular Effects

This compound has been found to have antimicrobial activity against food-borne pathogens and spoilage bacteria . It is produced by Lactobacillus reuteri, a probiotic used in the health care of humans and animals . The compound forms a dynamic, multi-component system used in food preservation .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion from glycerol in one enzymatic step . This conversion is facilitated by the enzyme glycerol dehydratase, which is dependent on coenzyme B12 . The compound can also spontaneously convert to acrolein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the degradation of this compound to acrolein is greater at high temperatures, and there is little degradation when this compound is maintained at 4 °C for 4 weeks .

Metabolic Pathways

This compound is involved in the metabolism of glycerol to 1,3-propanediol, catalyzed by the coenzyme B12-dependent glycerol dehydratase . This metabolic pathway exists for converting glycerol, a by-product of biodiesel production, into this compound .

Transport and Distribution

It is known that the compound is produced from glycerol in a single enzymatic step .

Preparation Methods

Synthetic Routes and Reaction Conditions

Reuterin is formed by the condensation of acetaldehyde and formaldehyde. This reaction, when conducted in the gas phase, was the basis for an industrial route to acrolein, which is now obsolete . The reaction can be represented as follows: [ \text{CH}_3\text{CHO} + \text{CH}_2\text{O} \rightarrow \text{HOCH}_2\text{CH}_2\text{CHO} ] [ \text{HOCH}_2\text{CH}_2\text{CHO} \rightarrow \text{CH}_2=\text{CHCHO} + \text{H}_2\text{O} ]

Industrial Production Methods

Reuterin is produced industrially as an intermediate in the production of pentaerythritol. The production involves the fermentation of glycerol by Lactobacillus reuteri under anaerobic conditions, where the enzyme glycerol dehydratase facilitates the conversion of glycerol to reuterin by removing water molecules .

Chemical Reactions Analysis

Types of Reactions

Reuterin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation typically requires a catalyst such as palladium on carbon.

    Substitution: Nucleophiles such as amines and thiols can react with the aldehyde group under mild conditions.

Major Products Formed

    Oxidation: 3-hydroxypropionic acid.

    Reduction: 1,3-propanediol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Reuterin is unique due to its dual functional groups (hydroxy and aldehyde) and its broad-spectrum antimicrobial activity. Similar compounds include:

Reuterin stands out due to its ability to inhibit a wide range of harmful microorganisms without adversely affecting beneficial gut bacteria .

Properties

IUPAC Name

3-hydroxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c4-2-1-3-5/h2,5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXKFZDCRYJKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062199
Record name Reuterin
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Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxypropanal
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CAS No.

2134-29-4
Record name Reuterin
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Record name 3-Hydroxypropionaldehyde
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Record name Propanal, 3-hydroxy-
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Record name HYDRACRYLALDEHYDE
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Record name 3-Hydroxypropanal
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Synthesis routes and methods I

Procedure details

When hydrogenating 3-hydroxypropanal to 1,3-propanediol on a large industrial scale, it is vital, with regard to the economic viability of the hydrogenation process and the quality of the product, for conversion and selectivity to be as close as possible to 100%. The 1,3-propanediol may be separated from the water as well as remaining 3-hydroxypropanal and secondary products contained in the product stream by distillation after the hydrogenation. However, this distillative separation is rendered very difficult by residual 3-hydroxypropanal and secondary products and may even become impossible due to reactions between the residual 3-hydroxypropanal and 1,3-propanediol to yield acetals such as 2-(2′-hydroxyethyl)-1,3-dioxane (HED), which have a boiling point close to the boiling point of 1,3-propanediol. Thus, the lower the conversion and selectivity, the poorer the achievable product quality.
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Synthesis routes and methods II

Procedure details

It is known that acetaldehyde is obtained with a yield of 26% in the dehydration of glycerol in supercritical water at 500° C. and 34.5 MPa and with a residence time of 90 s [Ant1985]. A free radical mechanism by dehydration of the glycerol to 3-hydroxy-propionaldehyde and homolytic cleavage of this intermediate to give acetaldehyde and formaldehyde is assumed for the stated conditions. An alternative mechanism via homolytic cleavage of acetol can be ruled out. The selectivity with respect to acetaldehyde is lower under near-critical water conditions at 360° C. and the same conditions. Addition of sodium hydrogen sulphate as acidic catalyst merely leads to an increase in the yield of acrolein, which presumably results from the acid-catalysed dehydration of 3-hydroxypropionaldehyde.
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Synthesis routes and methods III

Procedure details

There is produced a solution containing 8.1 percent by weight of 3-hydroxypropanal and 1.3 percent by weight of dimerized 3-hydroxypropanal both obtained as the result of the above hydration reaction. A known raney nickel catalyst is added to the resulting solution to hydrogenate 3-hydroxypropanal and dimerized 3-hydroxypropanal. Reaction conditions are: a hydrogen pressure of 100 kg/cm2, a reaction temperature of 60° C., and reaction time of six hours. When the reaction ends, the resulting solution is analyzed and it is acknowledged that there is produced 1,3-propanediol in an amount equal to a total of 3-hydroxypropanal and dimerized 3-hydroxypropanal. In other words, 1,3-propanediol is quantitatively produced. This indicates that dimerized 3-hydroxypropanal is converted into 1,3-propanediol by a known hydrogenation process.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3-hydroxypropanal (3-HPA) formed in the atmosphere?

A1: 3-HPA can be generated in the atmosphere as a secondary product from the oxidation of volatile organic compounds (VOCs) emitted by vegetation. For example, the oxidation of cis-3-hexen-1-ol by OH radicals leads to the formation of 3-HPA. []

Q2: What is the atmospheric fate of 3-HPA?

A2: 3-HPA is highly reactive in the atmosphere and can undergo further reactions, including hydration and oligomerization, leading to the formation of secondary organic aerosol (SOA). [] Its high reactivity is attributed to the presence of both an aldehyde and a hydroxyl group. []

Q3: How does the reactivity of 3-HPA compare to other similar compounds?

A3: Studies suggest that the presence of an acetate group, like in cis-3-hexenylacetate, can inhibit oligomer formation and result in lower SOA yields compared to 3-HPA. This highlights the importance of the hydroxyl group in 3-HPA's reactivity. []

Q4: What is the molecular formula and weight of 3-HPA?

A4: The molecular formula of 3-HPA is C3H6O2, and its molecular weight is 74.08 g/mol. []

Q5: Can you describe the conformational preference of 3-HPA?

A5: DFT calculations reveal that the most stable conformation of 3-HPA is the “eclipsed” conformation, which is stabilized by an intramolecular hydrogen bond. []

Q6: What are some methods for synthesizing 3-HPA?

A6: 3-HPA can be synthesized via several routes, including:

  • Aldol condensation: 3-HPA can be produced via aldol condensation of formaldehyde and acetaldehyde using enzymes like deoxyribose-5-phosphate aldolase from Thermotoga maritima (DERATma). []
  • Hydrogenation of acrolein: Acrolein can be hydrated to 3-HPA using specific catalysts, followed by further hydrogenation to produce 1,3-propanediol. []

Q7: What is the role of 3-HPA in the production of 1,3-propanediol (1,3-PDO)?

A7: 3-HPA is a crucial intermediate in the production of 1,3-PDO from glycerol. Several pathways exist, including:

  • Dehydration-hydrogenation: Glycerol is first dehydrated to 3-HPA, followed by catalytic hydrogenation to yield 1,3-PDO. Various catalysts, including Ni-based catalysts, have been investigated for this process. [, , , , , ]
  • Gas-phase hydrogenolysis: This method uses a fluidized bed reactor with a Pt/WO3/Al2O3 catalyst to convert glycerol to 1,3-PDO via 3-HPA as an intermediate. [, ]

Q8: How does the choice of catalyst affect the selectivity of glycerol conversion to 1,3-PDO?

A8: The type of catalyst used significantly impacts the selectivity towards 1,2-PDO or 1,3-PDO. For instance, Cu-ZnO/Al2O3 catalysts favor 1,2-PDO production due to their acidity and the influence of Cu metal ions. [, ] In contrast, Ni-based catalysts, especially when modified with Ru or Cu and V, show enhanced selectivity towards 1,3-PDO. [, ]

Q9: What is the biological significance of 3-HPA?

A9: 3-HPA is a component of the antimicrobial substance reuterin, produced by some Lactobacillus species. [, ] It plays a role in the anaerobic metabolism of glycerol by certain gut microorganisms. [, ]

Q10: How does glycerol metabolism by gut microbiota vary between individuals?

A10: Studies on human fecal microbiota have shown individual variations in glycerol metabolism. Some individuals exhibit rapid conversion to 1,3-PDO and acetate, while others show slower metabolism, leading to higher propionate levels. These differences are linked to variations in the gut microbial community composition. []

Q11: What is the potential impact of 3-HPA on the gut microbiome?

A11: The conversion of glycerol to 1,3-PDO via 3-HPA is a reductive process and may act as a hydrogen sink in the gut. This can impact hydrogen-consuming processes within the gut, suggesting a potential role for glycerol in modulating gut microbial fermentation. []

Q12: What is the relevance of 3-HPA in cancer treatment?

A12: 3-HPA was recently identified as a key metabolite of the anticancer drug cyclophosphamide (CP). [] It acts as a proapoptotic aldehyde and contributes to the drug's efficacy. [, ]

Q13: Can the understanding of 3-HPA's role in CP activity lead to the development of more effective treatments?

A14: Research suggests that modifying the structure of CP while retaining the aldophosphamide core and leveraging the proapoptotic effects of 3-HPA can potentially lead to the development of more effective and less toxic oxazaphosphorine cytostatics. [, , , ]

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